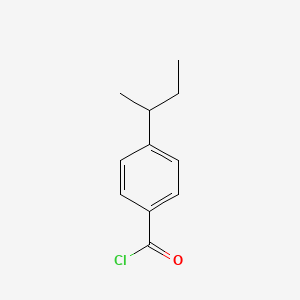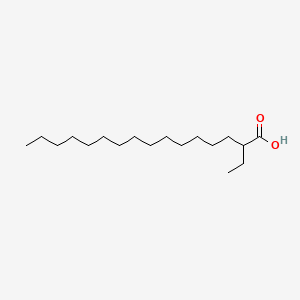
2-Ethylhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexadecanoic acid is an organic compound with the molecular formula C₁₈H₃₆O₂. It is also known as 2-ethylpalmitic acid. This compound is a derivative of hexadecanoic acid (palmitic acid) with an ethyl group attached to the second carbon atom. It is a colorless to pale yellow liquid with a waxy odor and is soluble in organic solvents like ethanol, ether, and benzene but insoluble in water .
Preparation Methods
2-Ethylhexadecanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation and carboxylation of 2-ethylhexanal. The process typically includes the following steps:
Hydrogenation: 2-ethylhexanal is hydrogenated to form 2-ethylhexanol.
Carboxylation: The 2-ethylhexanol is then carboxylated to produce this compound.
In industrial production, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Ethylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethylhexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used as an additive in coatings, paints, and resins to improve their flow and wetting properties .
Mechanism of Action
The mechanism of action of 2-ethylhexadecanoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Ethylhexadecanoic acid is similar to other fatty acids like hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid). the presence of the ethyl group in this compound gives it unique properties, such as different solubility and reactivity. This makes it suitable for specific applications where other fatty acids may not be as effective .
Similar compounds include:
- Hexadecanoic acid (palmitic acid)
- Octadecanoic acid (stearic acid)
- 2-Ethylhexanoic acid .
Properties
CAS No. |
54240-85-6 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-ethylhexadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(4-2)18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
InChI Key |
YXLHBXPGRDAQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


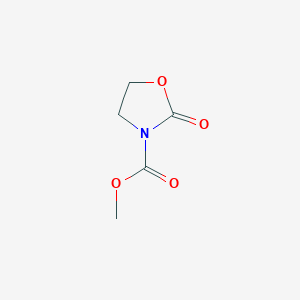
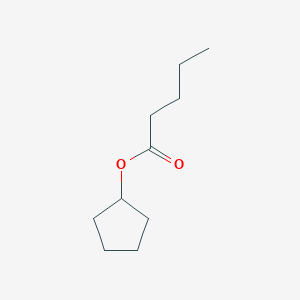
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
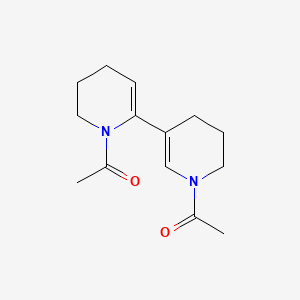

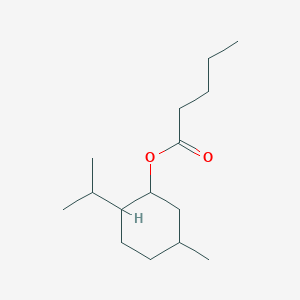

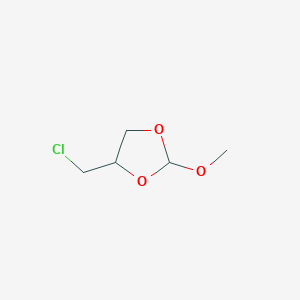
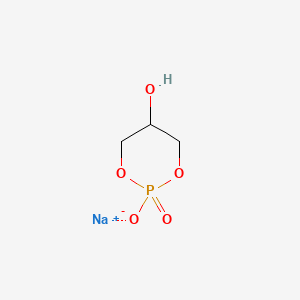
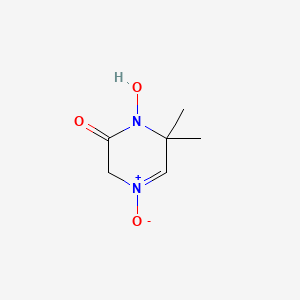
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)

